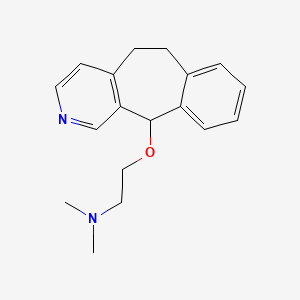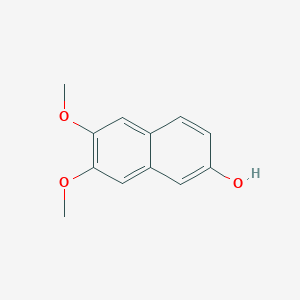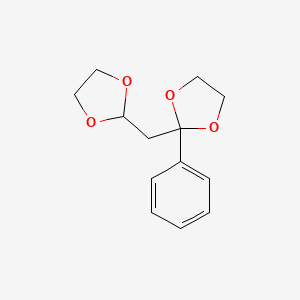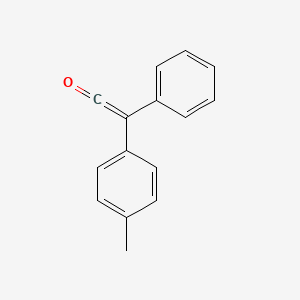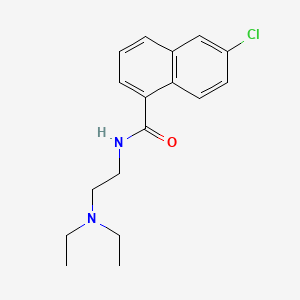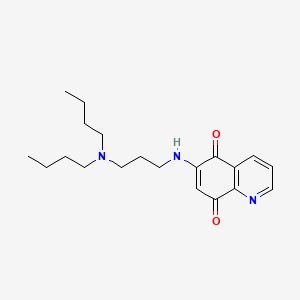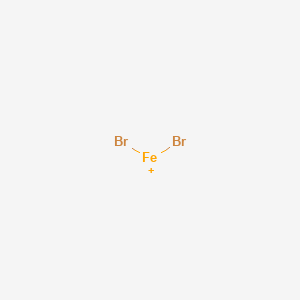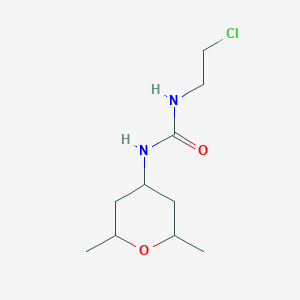![molecular formula C17H24O3 B14676079 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane CAS No. 37718-13-1](/img/structure/B14676079.png)
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane is an organic compound with a complex structure that includes a methoxyphenoxy group, a methylpent-3-en-1-yl chain, and a dimethyloxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxyphenol with an appropriate alkyl halide to form the 4-methoxyphenoxy intermediate. This intermediate is then subjected to further reactions, including alkylation and cyclization, to form the final product. The reaction conditions often involve the use of catalysts such as hydrogen bromide or boron tribromide to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, potassium permanganate, chromium trioxide, and palladium catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit neuron transmission by affecting the reflex arc, resulting in muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenoxy)-4-methoxy-2-methyl-1H-indole: This compound shares the methoxyphenoxy group and exhibits similar biological activities.
3-(4-(4-Methoxyphenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid: Another compound with a methoxyphenoxy group, used in various research applications.
Uniqueness
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane is unique due to its specific structural features, including the dimethyloxirane ring and the methylpent-3-en-1-yl chain
Properties
CAS No. |
37718-13-1 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenoxy)-3-methylpent-3-enyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C17H24O3/c1-13(5-10-16-17(2,3)20-16)11-12-19-15-8-6-14(18-4)7-9-15/h6-9,11,16H,5,10,12H2,1-4H3 |
InChI Key |
SUWGPFUOSMFOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)OC)CCC2C(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
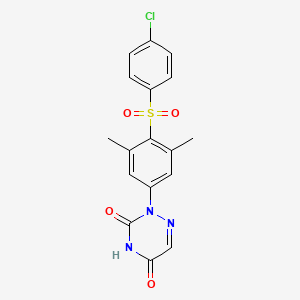
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
